![molecular formula C6H11N B13575448 Bicyclo[2.2.0]hexan-2-amine](/img/structure/B13575448.png)
Bicyclo[2.2.0]hexan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[220]hexan-2-amine is a bicyclic amine compound characterized by its unique structure, which consists of two fused cyclobutane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.0]hexan-2-amine can be synthesized through several methods. One common approach involves the [2+2] cycloaddition of 1,5-dienes using photochemical reactions. This method allows for the formation of the bicyclic structure under controlled conditions . Another approach involves the use of photochemistry to access new building blocks via [2+2] cycloaddition, which can be readily derivatized with numerous transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical reactions. These reactions are carried out in specialized reactors equipped with mercury lamps or other light sources to facilitate the [2+2] cycloaddition process. The resulting product is then purified and isolated using standard techniques such as distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.0]hexan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the unique strain and reactivity of the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce this compound to its corresponding amine derivatives.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amine derivatives, and substituted bicyclo[2.2.0]hexan-2-amines. These products are valuable intermediates in organic synthesis and can be further transformed into more complex molecules .
Applications De Recherche Scientifique
Bicyclo[2.2.0]hexan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound derivatives are investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine: Medicinal chemists explore this compound derivatives for their potential therapeutic applications.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.0]hexan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. For example, it can act as an inhibitor by blocking the active site of an enzyme, preventing substrate binding and subsequent catalysis . The exact pathways and targets depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: This compound has a similar bicyclic structure but with different ring sizes.
Bicyclo[1.1.1]pentane: Another related compound with a smaller bicyclic structure.
Bicyclo[3.1.1]heptane: This compound has a larger bicyclic structure and is used in the synthesis of complex organic molecules.
Uniqueness
Bicyclo[2.2.0]hexan-2-amine is unique due to its specific ring size and structure, which impart distinct reactivity and properties. Its rigid and strained bicyclic framework makes it a valuable building block in organic synthesis and a potential lead compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C6H11N |
|---|---|
Poids moléculaire |
97.16 g/mol |
Nom IUPAC |
bicyclo[2.2.0]hexan-2-amine |
InChI |
InChI=1S/C6H11N/c7-6-3-4-1-2-5(4)6/h4-6H,1-3,7H2 |
Clé InChI |
GXYVVNBJMUBALU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C1CC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




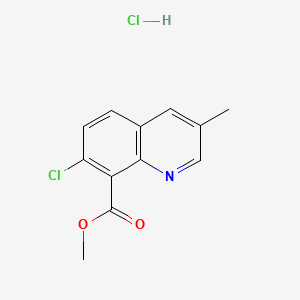
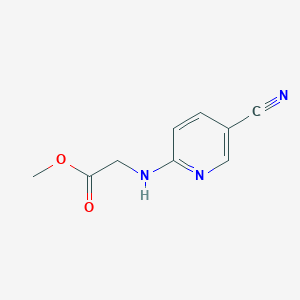
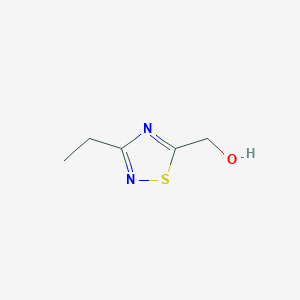
![2-(Tert-butoxycarbonylamino)benzo[b]thiophene-3-carboxylic acid](/img/structure/B13575392.png)
![(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B13575401.png)
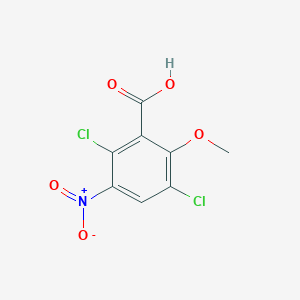
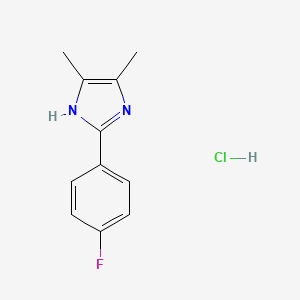
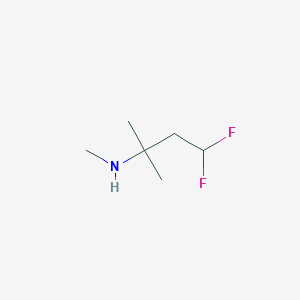
![2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide](/img/structure/B13575428.png)
![ethyl 4-[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B13575437.png)


